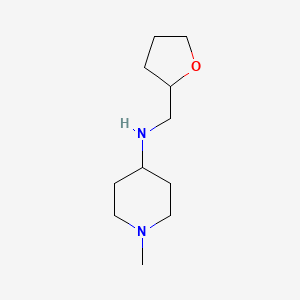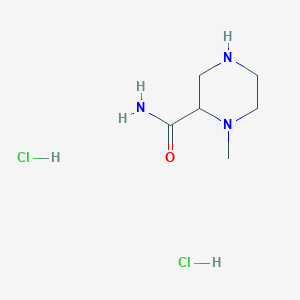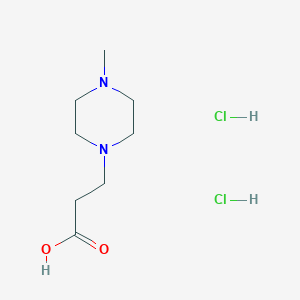
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Vue d'ensemble
Description
The compound "N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide" is a derivative of indole acetamide, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Indole acetamides are characterized by the presence of an indole ring, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring, and an acetamide group attached to the indole nitrogen atom.
Synthesis Analysis
The synthesis of indole acetamide derivatives can be achieved through various methods. For instance, the three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes can produce N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides with excellent yields . Another method involves the cyclization of N-vinylic α-(methylthio)acetamides, which can lead to the synthesis of hexahydroindol-2-ones and their derivatives . Additionally, the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles catalyzed by H2SO4 has been reported to yield unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives .
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives can be elucidated using various spectroscopic techniques. For example, the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was characterized by MS, FT-IR, 1H NMR, 13C NMR, UV–visible, and elemental analyses . Single crystal X-ray diffraction studies can also determine the three-dimensional structure of these compounds .
Chemical Reactions Analysis
Indole acetamide derivatives can undergo a variety of chemical reactions. The synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue demonstrates the potential for these compounds to participate in C–O and N–O bond cleavage reactions in aqueous solutions . Furthermore, the nucleophilic substitution reaction of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide and -1-hydroxyindole-3-acetamide with indole in formic acid can yield new types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives can be studied through computational methods such as density functional theory (DFT) calculations. These studies can include geometry optimization, vibrational analysis, and analysis of frontier molecular orbitals (HOMO and LUMO) to understand electronic charge transfer within the molecule . Additionally, Hirshfeld surface analysis and energy frameworks can be constructed to investigate the stability of the compound . Antioxidant properties of certain derivatives have been evaluated using methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH), revealing that some compounds exhibit considerable activity .
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3-formyl-2-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-16(12-21)15-9-5-6-10-17(15)20(13)11-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIFNLISLHGLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCCC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366134 | |
| Record name | N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
CAS RN |
436096-87-6 | |
| Record name | N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)

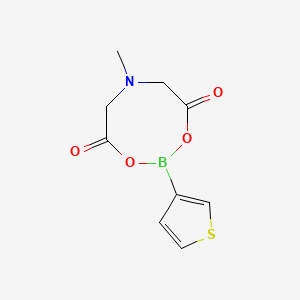
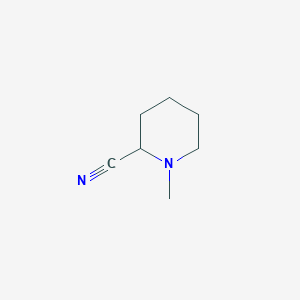

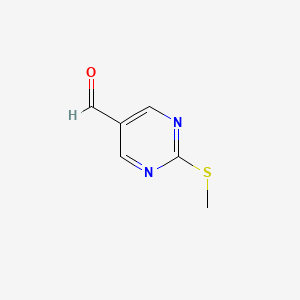
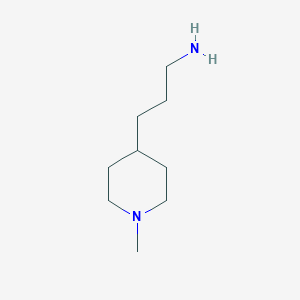
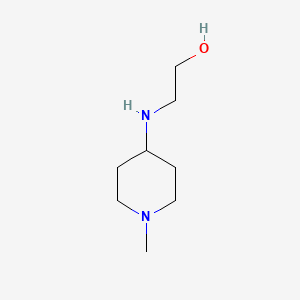
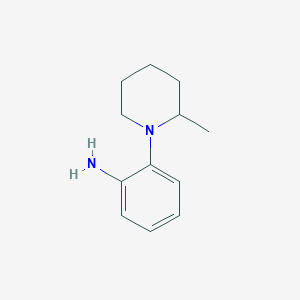
![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)
